molecular formula C16H15ClFN3O3 B5181494 N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide

N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide

Cat. No.: B5181494
M. Wt: 351.76 g/mol
InChI Key: XVLSOUBPNFBZJH-UHFFFAOYSA-N
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Description

N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide is a synthetic organic compound characterized by the presence of a fluorobenzamide moiety and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide typically involves a multi-step process. One common method includes the following steps:

    Amination: The nitro compound is then reduced to an amine.

    Coupling Reaction: The amine is coupled with a propyl chain containing a fluorobenzamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogen substitution reactions, particularly involving the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-nitrobenzenesulfonamide
  • N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-nitrobenzamide

Uniqueness

N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which can impart specific chemical and biological properties. This makes it distinct from other similar compounds that may lack the fluorine atom or have different substituents.

Properties

IUPAC Name

N-[3-(2-chloro-4-nitroanilino)propyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O3/c17-14-10-13(21(23)24)6-7-15(14)19-8-1-9-20-16(22)11-2-4-12(18)5-3-11/h2-7,10,19H,1,8-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLSOUBPNFBZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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